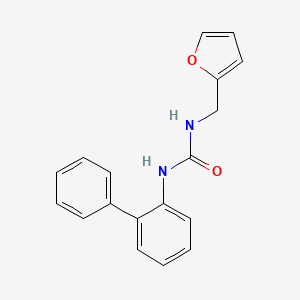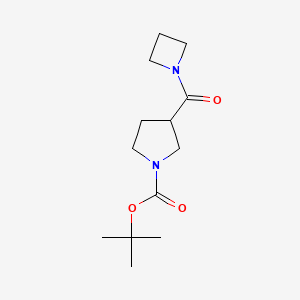
N-methyl-N-propan-2-yl-1-(thiophene-3-carbonyl)piperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-methyl-N-propan-2-yl-1-(thiophene-3-carbonyl)piperidine-4-carboxamide, also known as Tropisetron, is a selective serotonin 5-HT3 receptor antagonist. It is primarily used as an antiemetic to treat nausea and vomiting caused by chemotherapy, radiation therapy, and surgery. However, it also has potential applications in scientific research due to its unique properties.
Mecanismo De Acción
N-methyl-N-propan-2-yl-1-(thiophene-3-carbonyl)piperidine-4-carboxamide exerts its effects by blocking the 5-HT3 receptor, which is a subtype of serotonin receptor. This receptor is involved in the regulation of nausea, vomiting, and pain. By blocking this receptor, N-methyl-N-propan-2-yl-1-(thiophene-3-carbonyl)piperidine-4-carboxamide can reduce the symptoms of nausea and vomiting.
Biochemical and Physiological Effects:
N-methyl-N-propan-2-yl-1-(thiophene-3-carbonyl)piperidine-4-carboxamide has been found to have a variety of biochemical and physiological effects. It has been shown to decrease the release of inflammatory cytokines and reduce the activity of microglia, which are cells involved in the immune response in the central nervous system. It has also been found to increase the levels of neurotrophic factors, which are proteins that promote the growth and survival of neurons.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-methyl-N-propan-2-yl-1-(thiophene-3-carbonyl)piperidine-4-carboxamide has several advantages for use in lab experiments. It has a high affinity for the 5-HT3 receptor, which allows for precise targeting of this receptor. It also has a relatively long half-life, which allows for sustained effects. However, N-methyl-N-propan-2-yl-1-(thiophene-3-carbonyl)piperidine-4-carboxamide can also have off-target effects, which may complicate interpretation of experimental results.
Direcciones Futuras
There are several potential future directions for research on N-methyl-N-propan-2-yl-1-(thiophene-3-carbonyl)piperidine-4-carboxamide. One area of interest is its potential use in treating neuroinflammation and neurodegenerative diseases. Another area of interest is its potential use in treating addiction and withdrawal symptoms. Further research is needed to fully understand the mechanisms of action and potential applications of N-methyl-N-propan-2-yl-1-(thiophene-3-carbonyl)piperidine-4-carboxamide in these areas.
Métodos De Síntesis
The synthesis of N-methyl-N-propan-2-yl-1-(thiophene-3-carbonyl)piperidine-4-carboxamide involves the reaction of N-methylpiperidine-4-carboxylic acid with thiophene-3-carbonyl chloride in the presence of triethylamine. The resulting intermediate is then reacted with N,N-diisopropylethylamine and methyl iodide to form the final product.
Aplicaciones Científicas De Investigación
N-methyl-N-propan-2-yl-1-(thiophene-3-carbonyl)piperidine-4-carboxamide has been found to have potential applications in scientific research. It has been shown to have anti-inflammatory, antinociceptive, and neuroprotective effects. It has also been investigated for its potential use in treating depression, anxiety, and addiction.
Propiedades
IUPAC Name |
N-methyl-N-propan-2-yl-1-(thiophene-3-carbonyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2S/c1-11(2)16(3)14(18)12-4-7-17(8-5-12)15(19)13-6-9-20-10-13/h6,9-12H,4-5,7-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNVXXYXXWXRNIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C)C(=O)C1CCN(CC1)C(=O)C2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(furan-2-yl)ethyl]-4-methylbenzamide](/img/structure/B7564760.png)

![(4-methoxyphenyl)-[4-(1H-pyrazole-5-carbonyl)piperazin-1-yl]methanone](/img/structure/B7564769.png)


![N-[3-[[2-(dimethylamino)-2-(furan-2-yl)ethyl]amino]-3-oxopropyl]furan-2-carboxamide](/img/structure/B7564821.png)




![1-[2-(Dimethylamino)-2-(4-methoxyphenyl)ethyl]-3-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]urea](/img/structure/B7564861.png)


![2-[[4-(4-Fluorophenoxy)piperidin-1-yl]methyl]-1-methylbenzimidazole](/img/structure/B7564879.png)